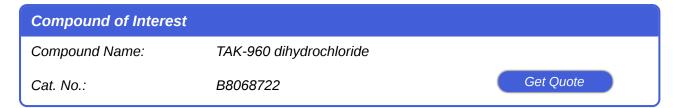


Application Notes: Assessing TAK-960 Efficacy in Patient-Derived Xenografts

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Introduction

TAK-960 is a novel, orally available, and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[1][2][3] Overexpression of PLK1 is common in various human cancers and is often associated with a poor prognosis, making it an attractive target for anticancer therapy.[3][4] TAK-960 functions as an ATP-competitive inhibitor of PLK1, leading to G2/M phase cell-cycle arrest and subsequent apoptosis in tumor cells.[2][5][6]

Patient-derived xenograft (PDX) models, established by implanting tumor tissue directly from a patient into an immunodeficient mouse, are increasingly recognized for their ability to faithfully recapitulate the heterogeneity and biology of the original human tumor.[7][8] This makes them a highly valuable preclinical platform for evaluating the efficacy of novel therapeutic agents like TAK-960 and for identifying potential predictive biomarkers.[7][9] These application notes provide a comprehensive framework for assessing the anti-tumor activity of TAK-960 in PDX models.

Mechanism of Action of TAK-960

TAK-960 selectively inhibits PLK1, which is a key regulator of cell division.[2][10] This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase.[5][6] A key pharmacodynamic biomarker of PLK1 inhibition is the accumulation of phosphorylated Histone H3 (pHH3), which indicates mitotic arrest.[3][5] Prolonged mitotic arrest ultimately



triggers apoptosis and reduces tumor cell proliferation.[2][4] The efficacy of TAK-960 has been observed to be independent of TP53 and KRAS mutation status in some studies.[3]

Caption: TAK-960 inhibits PLK1, leading to G2/M arrest and apoptosis.

Experimental Protocols PDX Model Establishment and Expansion

Objective: To establish and expand patient-derived tumor fragments in immunocompromised mice for efficacy studies.

Materials:

- Fresh patient tumor tissue collected under sterile conditions.
- 6-8 week old immunocompromised mice (e.g., NOD/SCID, NSG).
- Growth medium (e.g., RPMI-1640 with 10% FBS).
- Matrigel (optional).
- Surgical instruments (scalpels, forceps).
- Anesthesia (e.g., isoflurane).

Protocol:

- Upon receipt, place the fresh tumor tissue in a petri dish containing growth medium on ice.
- Mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Anesthetize the mouse. Shave and sterilize the flank region.
- Make a small incision (5-10 mm) in the skin.
- Create a subcutaneous pocket using blunt forceps.
- (Optional) Mix the tumor fragment with 50 μL of Matrigel.



- Implant one tumor fragment into the subcutaneous pocket.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurement twice weekly.
- When tumors reach approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor.
- The harvested tumor can be re-fragmented and passaged into a new cohort of mice for expansion.

TAK-960 Efficacy Study in PDX Models

Objective: To evaluate the in vivo anti-tumor effect of TAK-960 as a single agent or in combination.

Materials:

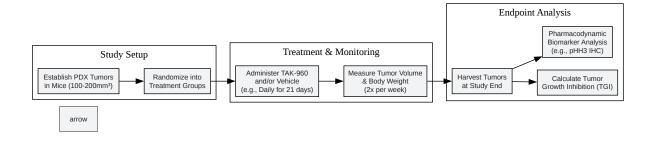
- Expanded PDX-bearing mice with established tumors (100-200 mm³).
- TAK-960.
- Vehicle solution (e.g., 0.5% methylcellulose).
- Dosing gavage needles.
- Calipers and scale.

Protocol:

- Randomize mice with established tumors into treatment groups (n=8-10 mice/group), e.g.:
 - Group 1: Vehicle control (e.g., 0.5% MC, orally, once daily).
 - Group 2: TAK-960 (e.g., 10 mg/kg, orally, once daily).[1][6]
 - Group 3: Combination agent (e.g., Irinotecan, 15 mg/kg, intraperitoneally, twice weekly).[1]



- Group 4: TAK-960 + Combination agent.
- Record the initial tumor volume and body weight for each mouse.
- Administer the treatments as per the defined schedule for a specified duration (e.g., 21 days).
- Measure tumor volume using calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
- Measure mouse body weight twice weekly as an indicator of general toxicity.
- At the end of the study, euthanize the mice and harvest the tumors for ex vivo analysis.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.



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Caption: Workflow for assessing TAK-960 efficacy in PDX models.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the modulation of the target biomarker (pHH3) in tumor tissue following TAK-960 treatment.

Materials:



- Tumor samples harvested at specific time points post-treatment (e.g., 24 hours).[5]
- · Formalin or other fixatives.
- · Paraffin embedding reagents.
- Microtome.
- Primary antibody against phospho-Histone H3 (Ser10).
- Secondary antibody and detection reagents (e.g., DAB).
- · Microscope and imaging system.

Protocol:

- Harvest tumors from a satellite group of mice at a predetermined time after the final dose (e.g., 24 hours).
- Fix the tumor tissue in 10% neutral buffered formalin for 24 hours.
- Process the fixed tissue and embed in paraffin blocks.
- Section the paraffin blocks to 4-5 µm thickness and mount on slides.
- Perform standard immunohistochemistry (IHC) protocol:
 - Deparaffinization and rehydration.
 - Antigen retrieval.
 - Blocking of endogenous peroxidases.
 - Incubation with primary anti-pHH3 antibody.
 - Incubation with HRP-conjugated secondary antibody.
 - Detection using a chromogen like DAB.



- Counterstain with hematoxylin.
- Scan the slides and quantify the percentage of pHH3-positive cells using image analysis software.

Data Presentation

Table 1: In Vivo Efficacy of TAK-960 in a Colorectal

Cancer PDX Model (CRC-021)

Treatment Group	Dosing Schedule	Mean Tumor Volume (mm³) ± SEM (Day 21)	Tumor Growth Inhibition (%)	Mean Body Weight Change (%) ± SEM
Vehicle	0.5% MC, p.o., QD	1250 ± 150	-	-1.5 ± 0.8
TAK-960	10 mg/kg, p.o., QD	480 ± 95	61.6	-4.2 ± 1.1
Irinotecan	15 mg/kg, i.p., 2x/wk	750 ± 110	40.0	-8.5 ± 1.5
TAK-960 + Irinotecan	Combination Schedule	290 ± 70	76.8	-10.1 ± 1.8

p.o. = oral administration; i.p. = intraperitoneal administration; QD = once daily; 2x/wk = twice per week; SEM = Standard Error of the Mean.

Table 2: Pharmacodynamic Modulation of pHH3 in CRC-021 PDX Tumors



Treatment Group	Dosing Schedule	Timepoint	Mean % pHH3 Positive Cells ± SEM	Fold Change vs. Vehicle
Vehicle	0.5% MC, p.o., Single Dose	24h post-dose	2.1 ± 0.4	-
TAK-960	10 mg/kg, p.o., Single Dose	24h post-dose	15.8 ± 2.1	7.5

Data presented are hypothetical and for illustrative purposes.

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